N-(2-Isobutoxybenzyl)-3-isopropoxyaniline
Overview
Description
“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is a specialty product used for proteomics research . Its molecular formula is C20H27NO2 and it has a molecular weight of 313.44 .
Molecular Structure Analysis
The molecular structure of “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” has a molecular weight of 313.44 . No other physical or chemical properties were found in the sources.Scientific Research Applications
Chemical Synthesis and Modification
Research on compounds with similar structural features to N-(2-Isobutoxybenzyl)-3-isopropoxyaniline often focuses on chemical synthesis and modification techniques. For instance, compounds with benzyl and isopropyl groups have been utilized in the synthesis of oligoribonucleotides, showcasing methods for introducing protective groups to hydroxyl functions in nucleosides, which could be analogous to manipulating N-(2-Isobutoxybenzyl)-3-isopropoxyaniline for specific scientific applications (Takaku, Ito, & Imai, 1986).
Biological Activity and Drug Development
Compounds bearing benzyl and isopropoxy groups are often explored for their potential biological activities. For example, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine and similar compounds can be driven by their anticipated high biological activities, such as antitumor, anticancer, and antithrombosis effects, with minimal toxic and carcinogenic impacts. This illustrates a potential avenue for N-(2-Isobutoxybenzyl)-3-isopropoxyaniline in pharmacological research (Popov, Korchagina, & Karataeva, 2013).
properties
IUPAC Name |
N-[[2-(2-methylpropoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15(2)14-22-20-11-6-5-8-17(20)13-21-18-9-7-10-19(12-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZCEPXWIUYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isobutoxybenzyl)-3-isopropoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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